1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is a chemical compound with the CAS number 41176-98-1. It is categorized as an ingredient substance and is recognized for its potential applications in pharmaceutical chemistry. The compound's molecular formula is , and it features a complex structure that includes a sulfonyl group, an aminoethyl substituent, and a urea moiety.
This compound falls under the category of sulfonamide derivatives, which are known for their biological activity, particularly in medicinal chemistry. The presence of the sulfonyl group contributes to its reactivity and interactions with biological targets.
The synthesis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea typically involves several key steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The synthesis may utilize standard laboratory techniques including refluxing, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization of intermediates and final products.
The molecular structure of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea can be represented using various chemical notation systems:
N(C(=O)N[C@H]1CC[C@@H](CC1)C)S(=O)(=O)c2ccc(cc2)CCN
InChI=1S/C16H25N3O3S/c1-11(2)6-7-12(11)8-9-14(12)19(20,21)18-15(17)22-10-13-3-5-16(13)4-15/h3,5,11H,6-10,17H2,1-2H3,(H,18,20)(H,19,21)/t12-,15+/m0/s1
The compound exhibits chirality at specific centers which may influence its biological activity. Detailed structural analysis can be performed using techniques such as X-ray crystallography to determine precise three-dimensional arrangements.
1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea participates in various chemical reactions typical of sulfonamides and ureas:
The reactivity profile can be influenced by substituents on the aromatic ring and the steric hindrance provided by the cyclohexyl group.
The mechanism of action for 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is not fully elucidated but is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in metabolic processes.
Studies may reveal that this compound acts as an inhibitor or modulator in biochemical pathways relevant to disease states, particularly those involving inflammation or metabolic disorders.
1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea typically exhibits:
Chemical stability under different pH conditions and temperatures should also be assessed. The compound's reactivity with oxidizing agents or bases can provide insight into its safety profile.
This compound holds potential applications in:
Research into its efficacy and safety profiles could lead to novel therapeutic agents in treating conditions such as diabetes or cancer due to its structural similarities with known active compounds.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: